3-Methyladipoyl chloride 3-Methyladipoyl chloride
Brand Name: Vulcanchem
CAS No.: 44987-62-4
VCID: VC3767308
InChI: InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3
SMILES: CC(CCC(=O)Cl)CC(=O)Cl
Molecular Formula: C7H10Cl2O2
Molecular Weight: 197.06 g/mol

3-Methyladipoyl chloride

CAS No.: 44987-62-4

Cat. No.: VC3767308

Molecular Formula: C7H10Cl2O2

Molecular Weight: 197.06 g/mol

* For research use only. Not for human or veterinary use.

3-Methyladipoyl chloride - 44987-62-4

Specification

CAS No. 44987-62-4
Molecular Formula C7H10Cl2O2
Molecular Weight 197.06 g/mol
IUPAC Name 3-methylhexanedioyl dichloride
Standard InChI InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3
Standard InChI Key YDDUPABDRNKFDU-UHFFFAOYSA-N
SMILES CC(CCC(=O)Cl)CC(=O)Cl
Canonical SMILES CC(CCC(=O)Cl)CC(=O)Cl

Introduction

Chemical Identity and Structure

Basic Information

3-Methyladipoyl chloride, also known as 3-methylhexanedioyl dichloride, is an organic acid chloride with the molecular formula C₇H₁₀Cl₂O₂ . This compound represents a methylated derivative of adipoyl chloride, containing a methyl group at the 3-position of the carbon chain. The compound has a CAS Registry Number of 44987-62-4 and is classified under the European Community (EC) Number 625-980-2 .

Structural Characteristics

The structure consists of a six-carbon chain with two terminal acyl chloride groups (-COCl) and a methyl substituent at the third carbon position. The presence of the methyl group introduces chirality at the C-3 position, allowing for stereoisomers to exist. This structural feature is particularly important in applications where stereochemistry affects material properties.

Table 1: Chemical Identity of 3-Methyladipoyl Chloride

PropertyDescription
Chemical Name3-Methyladipoyl chloride
Synonyms3-Methylhexanedioyl dichloride
Molecular FormulaC₇H₁₀Cl₂O₂
CAS Number44987-62-4
EC Number625-980-2
DSSTox Substance IDDTXSID00337646
Wikimedia IDQ82105582

Physical and Chemical Properties

Chemical Reactivity

Like other acid chlorides, 3-methyladipoyl chloride is highly reactive toward nucleophiles such as alcohols, amines, and water. This reactivity makes it useful in various organic synthesis applications, particularly in esterification and amidation reactions. The compound readily undergoes nucleophilic acyl substitution reactions, which are commonly exploited in polymer synthesis.

Stereochemistry

Chirality and Isomerism

The methyl substituent at the C-3 position introduces a stereogenic center, resulting in potential R and S configurations. The search results indicate the existence of a chiral (+)-3-methyl adipoyl chloride form, which suggests specific stereochemical applications . This stereochemistry is particularly relevant in the formation of liquid-crystalline polymers, where the spatial arrangement of molecules significantly influences material properties.

Stereochemical Influence on Properties

When polymerized, the chiral form of 3-methyladipoyl chloride displays typical cholesteric mesophase texture, indicating that the stereochemistry of the compound directly influences the liquid-crystalline properties of resulting polymers . This relationship between chemical constitution and mesomorphic behavior is a critical aspect of the compound's application in material science.

Synthesis and Production

Related Synthesis Processes

Information from the search results suggests approaches that might be applicable to 3-methyladipoyl chloride synthesis. For instance, the patent information (search result ) describes reactions involving adipoyl chloride, which could be adapted for 3-methyladipoyl chloride with appropriate modifications to account for the methyl substituent.

Applications in Polymer Chemistry

Liquid-Crystalline Polymers

One of the most significant applications of 3-methyladipoyl chloride appears to be in the synthesis of liquid-crystalline polymers. Research indicates that polymers prepared from chiral (+)-3-methyl adipoyl chloride exhibit cholesteric mesophase textures . These liquid-crystalline properties make the resulting materials valuable for various applications in optics, display technologies, and specialized materials.

Structure-Property Relationships

The development of polymer structure during polymerization processes involving 3-methyladipoyl chloride plays a crucial role in forming liquid-crystalline structures. Research shows that the liquid-crystalline properties and phase-transition temperatures are affected by the chemical constitution of the mesogens . This relationship between structure and properties allows for the tailoring of materials for specific applications.

Relationship to 3-Methyladipic Acid

Comparative Structure

3-Methyladipoyl chloride is structurally related to 3-methyladipic acid (C₇H₁₂O₄), which is the corresponding dicarboxylic acid . While 3-methyladipoyl chloride contains two acyl chloride groups (-COCl), 3-methyladipic acid features two carboxylic acid groups (-COOH). The conversion between these compounds typically involves chlorinating agents like thionyl chloride.

Biochemical Relevance

Interestingly, 3-methyladipic acid is reported to be a metabolite in the catabolism of phytanic acid and is associated with adult Refsum disease (ARD), a condition where patients are unable to properly detoxify phytanic acid . This biological connection highlights the broader scientific context of 3-methyladipoyl chloride and its related compounds.

Table 2: Comparison Between 3-Methyladipoyl Chloride and 3-Methyladipic Acid

Property3-Methyladipoyl Chloride3-Methyladipic Acid
Molecular FormulaC₇H₁₀Cl₂O₂C₇H₁₂O₄
Functional GroupsAcyl chloride (-COCl)Carboxylic acid (-COOH)
Average Molecular Weight~197 g/mol (calculated)160.1678 g/mol
IUPAC Name3-methylhexanedioyl dichloride(3S)-3-methylhexanedioic acid
Biochemical RoleSynthetic intermediateMetabolite in phytanic acid catabolism

Reaction Chemistry

Esterification Reactions

As an acid chloride, 3-methyladipoyl chloride readily participates in esterification reactions with alcohols. This reactivity is illustrated in related systems, such as the reaction of adipoyl chloride with 3-cyclohexene-1-methanol to form bis((3-cyclohexenyl)methyl) adipate . Similar chemistry would be expected for 3-methyladipoyl chloride, with the methyl group potentially influencing regioselectivity and reaction rates.

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